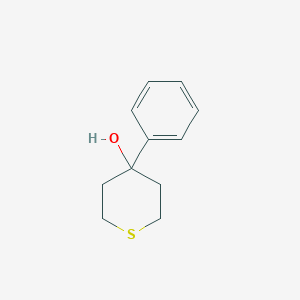
(1-(m-Tolyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(m-Tolyl)cyclobutyl)methanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It is characterized by a cyclobutyl ring attached to a methanol group and a methyl-substituted phenyl ring (m-tolyl group). This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(m-Tolyl)cyclobutyl)methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclobutanes can be synthesized by the dimerization of alkenes upon irradiation with UV light or by the dehalogenation of 1,4-dihalobutanes using reducing metals
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of intermediates, control of reaction temperatures, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
(1-(m-Tolyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
(1-(m-Tolyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1-(m-Tolyl)cyclobutyl)methanol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl and m-tolyl groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Cyclobutylmethanol: Similar in structure but lacks the m-tolyl group.
m-Tolylmethanol: Contains the m-tolyl group but lacks the cyclobutyl ring.
Cyclobutylphenol: Contains a phenol group instead of a methanol group.
Uniqueness
(1-(m-Tolyl)cyclobutyl)methanol is unique due to the combination of the cyclobutyl ring and the m-tolyl group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
[1-(3-methylphenyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-12/h2,4-5,8,13H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZFQPVZSSVMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B7965653.png)
![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B7965656.png)
![7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7965669.png)










